ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 1 with a 2-hydroxy-2-(4-methoxyphenyl)ethyl group and at position 4 with an ethyl carboxylate moiety. This structural combination is significant in medicinal chemistry, as triazole derivatives are widely explored for their biological activities, including antimicrobial and anticancer properties .
Synthetically, such compounds are typically prepared via azide-alkyne cycloaddition (e.g., Huisgen reaction) or nucleophilic substitution reactions. For instance, analogous triazole esters are synthesized by reacting azides with β-keto esters under basic conditions, as seen in the synthesis of ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate .
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-21-14(19)12-8-17(16-15-12)9-13(18)10-4-6-11(20-2)7-5-10/h4-8,13,18H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBZAUCDPIZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is with a molecular weight of 291.30 g/mol. The compound features a triazole ring, which is significant for its biological activity and potential therapeutic applications. The structure can be depicted as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that compounds containing the triazole moiety can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Triazole derivatives are known for their antifungal and antibacterial activities. This compound exhibits significant inhibitory effects against several pathogenic microorganisms, making it a candidate for further development in treating infections .
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Synthesis and Characterization
A notable study focused on the synthesis of this compound through a one-pot reaction involving azides and alkynes under copper-catalyzed conditions. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Biological Evaluation
In another research article, the biological activities of various triazole derivatives were evaluated. This compound was tested against different cancer cell lines and exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylate
This analogue replaces the hydroxyethyl group with an amino substituent at position 5 of the triazole. The amino group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Its molecular formula (C₁₂H₁₄N₄O₃) and molar mass (262.26 g/mol) differ significantly from the target compound .
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-Triazole-4-Carboxylate
Here, a chloro substituent at position 5 and a benzyl group at position 1 modify electronic and steric profiles. This compound (C₁₃H₁₄ClN₃O₃, MW 295.7) is used in research but lacks detailed activity data .
Functional Group Modifications
Ethyl 1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxylate
Such changes often correlate with decreased biological activity, as seen in analogues where bulky substituents lower antiproliferative effects .
Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate
Fluorine atoms at positions 2 and 6 on the benzyl ring increase electronegativity and metabolic stability. Fluorinated derivatives are common in drug design due to enhanced bioavailability and resistance to oxidative degradation .
Physicochemical Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* | Solubility |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₃O₄ | 291.31 | 4-Methoxyphenyl, hydroxyethyl | ~1.8 | Moderate in DMSO |
| Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate | C₁₄H₁₇N₃O₄ | 291.31 | 2-Methoxyphenyl, hydroxyethyl | ~1.8 | Similar to target |
| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | C₁₂H₁₄N₄O₃ | 262.26 | 4-Methoxyphenyl, amino | ~0.5 | High in polar solvents |
| Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | C₁₃H₁₄ClN₃O₃ | 295.7 | 4-Methoxybenzyl, chloro | ~2.5 | Low in water |
*Estimated using fragment-based methods.
Structural and Crystallographic Analysis
The target compound’s structure has likely been validated using programs like SHELXL and WinGX/ORTEP , which are standard for small-molecule crystallography. The 4-methoxyphenyl group’s electron density and torsion angles would differ from its 2-methoxy isomer, affecting crystal packing and stability .
Biological Activity
Ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities. This triazole derivative exhibits a range of pharmacological effects, making it a subject of research in medicinal chemistry and pharmacology. The compound's structure suggests that it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H17N3O4
- CAS Number : 122172579
- Molecular Weight : 293.30 g/mol
- SMILES Notation :
CC(=O)N1=NNC(=O)C1=C(C(C)C)O
Antimicrobial Activity
Triazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study indicated that substituted triazoles possess broad-spectrum activity against various bacterial strains and fungi, which is attributed to their ability to disrupt cellular processes in microorganisms .
Anticancer Effects
Research has demonstrated that certain triazole derivatives can inhibit cancer cell proliferation. This compound has shown potential in inhibiting the growth of specific cancer cell lines. For instance, studies on related compounds have indicated that modifications in the triazole ring can enhance anticancer activity by inducing apoptosis in tumor cells .
Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely related to their structural features. The presence of the methoxy group at the para position and the hydroxyl group at the ethyl side chain significantly influences their interaction with biological targets. Studies suggest that these substitutions enhance lipophilicity and binding affinity to enzymes involved in disease processes .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited an IC50 value of 50 µg/mL against S. aureus, indicating moderate antibacterial activity .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of triazole derivatives revealed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate?
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Precursor preparation : Reacting 4-methoxyphenylethanol with propargyl bromide to form the alkyne intermediate.
- Triazole formation : Coupling the alkyne with an azide-containing ester under Cu(I) catalysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation.
X-ray crystallography (e.g., single-crystal analysis) is critical for confirming regioselectivity of the triazole ring .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., confirmation of the triazole ring’s 1,4-regiochemistry and the hydroxyethyl group’s spatial arrangement) .
- NMR spectroscopy :
- FTIR : Confirms ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity in CuAAC reactions. For example:
- Reaction path search : Identifies energetically favorable pathways for triazole formation, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction yield .
Experimental validation involves parallel small-scale reactions under computed optimal conditions (e.g., DMF as solvent, 60°C) .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from dynamic effects or impurities. Strategies include:
- Dynamic NMR : Assess temperature-dependent changes (e.g., rotameric equilibria in the hydroxyethyl group) .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₇N₃O₄, exact mass 291.12) to rule out impurities .
Q. What methodologies are recommended for studying this compound’s reactivity in nucleophilic or electrophilic environments?
- Kinetic studies : Monitor ester hydrolysis (e.g., in acidic/basic conditions) via HPLC or UV-Vis spectroscopy.
- Electrophilic substitution : React with iodomethane in DMF/K₂CO₃ to methylate the hydroxyl group, tracked by TLC .
- Theoretical modeling : Use Fukui indices (from DFT) to predict reactive sites on the triazole ring .
Q. How to design experiments for evaluating biological activity while complying with ethical guidelines?
- In vitro assays : Test antimicrobial activity via microdilution (MIC assays) against Gram-positive/negative strains.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293), adhering to institutional biosafety protocols .
- Ethical compliance : Follow WHO guidelines for non-therapeutic compounds, emphasizing in vitro studies over in vivo without regulatory approval .
Methodological Challenges and Solutions
Q. What advanced separation techniques improve purity for crystallographic studies?
Q. How to integrate experimental and computational data for publication-ready results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
